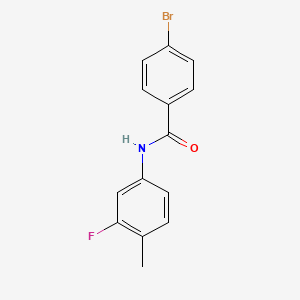

4-bromo-N-(3-fluoro-4-methylphenyl)benzamide

Beschreibung

BenchChem offers high-quality 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-N-(3-fluoro-4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNDOWXMUQDMLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide (CAS 1003237-68-0)

A Note from the Senior Application Scientist: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide. While this specific molecule is not extensively documented in publicly available literature, this guide leverages established principles of medicinal chemistry and organic synthesis, drawing on data from structurally analogous compounds to provide a robust framework for its investigation. The protocols and hypotheses presented herein are designed to be both instructional and a launchpad for further discovery.

Section 1: Compound Overview and Physicochemical Properties

4-bromo-N-(3-fluoro-4-methylphenyl)benzamide is a halogenated aromatic amide. The benzamide scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to form key hydrogen bonds and engage in various non-covalent interactions with a wide array of biological targets.[1][2] The presence of a bromine atom on the benzoyl ring and both fluorine and methyl groups on the aniline ring imparts specific physicochemical properties that can influence its pharmacokinetic and pharmacodynamic profile.

The bromine atom can enhance membrane permeability and may participate in halogen bonding, a significant interaction in ligand-protein binding. The fluoro and methyl substituents on the N-phenyl ring are critical for modulating electronic properties, metabolic stability, and target selectivity.

Predicted Physicochemical Properties:

Computational models are invaluable for predicting the properties of novel compounds, guiding experimental design and hypothesis generation.[3][4][5]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₄H₁₁BrFNO | Defines the elemental composition. |

| Molecular Weight | 308.15 g/mol | Influences diffusion and transport properties; generally within "rule of five" guidelines. |

| logP (Octanol/Water) | ~4.2 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 32.59 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | The amide N-H group is a critical hydrogen bond donor for target interaction. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and fluorine atom can act as hydrogen bond acceptors. |

Note: These values are estimations derived from chemoinformatic software and provide a baseline for experimental verification.

Section 2: Synthesis and Purification

The most direct and widely adopted method for synthesizing N-aryl benzamides is the acylation of an amine with an acyl chloride.[6][7][8][9][10] The Schotten-Baumann reaction, which utilizes a biphasic system with an aqueous base, is a classic and robust example of this transformation, suitable for this synthesis.

Reaction Scheme:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-bromo-N-(4-carbamoylphenyl)benzamide|CAS 331240-83-6 [benchchem.com]

- 3. Physicochemical property prediction for small molecules using integral equation-based solvation models [eldorado.tu-dortmund.de]

- 4. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide: Structure, Properties, and Synthetic Approaches

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide, a halogenated benzamide derivative of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights into its structure, properties, synthesis, and potential applications.

Molecular Structure and Chemical Identity

4-bromo-N-(3-fluoro-4-methylphenyl)benzamide is an aromatic amide characterized by a 4-bromobenzoyl group linked to a 3-fluoro-4-methylaniline moiety. The presence of bromine and fluorine atoms, along with a methyl group, on the phenyl rings significantly influences its physicochemical and biological properties.

Chemical Structure:

Key Structural Features:

-

Amide Linkage (-CO-NH-): This functional group is a cornerstone of many pharmaceuticals and provides a site for hydrogen bonding, influencing solubility and receptor interactions.

-

4-Bromophenyl Group: The bromine atom is an electron-withdrawing group that can participate in halogen bonding and increases the molecule's lipophilicity.

-

3-Fluoro-4-methylphenyl Group: The fluorine atom is a small, highly electronegative atom that can alter the acidity of the N-H bond and influence metabolic stability. The methyl group is an electron-donating group that can impact the electronic properties of the aromatic ring.

Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Formula | C₁₄H₁₁BrFNO | Based on the chemical structure. |

| Molecular Weight | 308.15 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for many aromatic amide derivatives[1]. |

| Melting Point | Likely > 150 °C | Substituted benzamides often have relatively high melting points due to strong intermolecular hydrogen bonding from the amide group[1]. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. | The aromatic rings and bromine atom contribute to its hydrophobic nature, while the amide and fluorine may provide some limited polarity[1]. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 3.5 - 4.5 | The presence of two aromatic rings and a bromine atom suggests significant lipophilicity. For comparison, the calculated XLogP3 for the similar compound 4-bromo-N-(4-bromo-3-methylphenyl)benzamide is 5.1[2]. |

Synthesis of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide: A Proposed Methodology

The synthesis of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide can be achieved through the formation of an amide bond between 4-bromobenzoic acid (or its more reactive acyl chloride derivative) and 3-fluoro-4-methylaniline. The following is a detailed, step-by-step protocol based on established methods for benzamide synthesis.

General Synthesis Workflow

Caption: Proposed synthetic routes to 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide.

Detailed Experimental Protocol (Amide Coupling Route)

This protocol is adapted from general procedures for the synthesis of similar benzamide derivatives[3].

Materials:

-

4-Bromobenzoic acid

-

3-Fluoro-4-methylaniline

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 equivalent) in DMF.

-

Activation of Carboxylic Acid: To the solution from step 1, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Addition of Aniline: Add 3-fluoro-4-methylaniline (1.0 equivalent) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into water and extract with DCM (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide.

Potential Applications and Biological Relevance

While the specific biological activity of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide is not yet reported, the benzamide scaffold is a privileged structure in medicinal chemistry. Halogenated benzamides, in particular, have shown a wide range of biological activities.

-

Enzyme Inhibition: Many substituted benzamides are known to be potent enzyme inhibitors. For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer[4]. The structural similarities suggest that 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide could also be explored for its kinase inhibitory potential.

-

Receptor Antagonism: Substituted benzamides are also known to act as receptor antagonists. For instance, fluorinated and brominated benzamides have been developed as selective dopamine D2 receptor ligands for applications in neurology[5].

-

Antimicrobial Activity: The benzamide moiety is present in some antimicrobial agents, and novel derivatives are continually being explored for their efficacy against various pathogens[3][6].

Hypothetical Mechanism of Action: FGFR1 Inhibition

Based on the activity of related compounds, a potential mechanism of action for 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide could be the inhibition of the FGFR1 signaling pathway.

Caption: Hypothetical inhibition of the FGFR1 signaling pathway.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide is not publicly available. However, based on the SDS for structurally related compounds such as N-(3-fluoro-4-methylphenyl)acetamide, the following precautions should be observed[7].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid:

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth and consult a physician.

-

Conclusion

4-bromo-N-(3-fluoro-4-methylphenyl)benzamide is a halogenated aromatic amide with potential applications in drug discovery and materials science. While specific experimental data is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related compounds. The proposed synthesis protocol offers a reliable method for its preparation, and its structural features suggest that it may exhibit interesting biological activities, such as kinase inhibition. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

-

PubChem. (n.d.). 4-bromo-N-(4-bromo-3-methylphenyl)benzamide. Retrieved from [Link]

- Halldin, C., et al. (1995). Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. Journal of Medicinal Chemistry, 38(18), 3465-3473.

-

PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]

-

Chemspace. (n.d.). N-(4-bromo-3-methylphenyl)-4-methylbenzamide. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Bromo-N-(3-fluoro-4-methylphenyl)benzamide. Retrieved from [Link]

- Chen, Z., et al. (2020). Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities. Bioorganic Chemistry, 101, 104042.

- Perio, B., et al. (1998). Chemical structure - biological activity relationship in the group of benzamide compounds II. Acta Poloniae Pharmaceutica, 55(4), 309-315.

-

ResearchGate. (n.d.). Benzamide compounds with biological activities. Retrieved from [Link]

- Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5433.

-

Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4392.

-

EPA. (n.d.). Acetamide, N-(3-amino-4-methylphenyl)- Properties. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide, N-decyl-N-methyl-4-bromo-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). Retrieved from [Link]

Sources

- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- 2. 4-bromo-N-(4-bromo-3-methylphenyl)benzamide | C14H11Br2NO | CID 984597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

3-fluoro-4-methylaniline benzamide derivatives literature search

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-Fluoro-4-methylaniline Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1] This guide focuses on a specific subclass: benzamide derivatives of 3-fluoro-4-methylaniline. The introduction of fluorine and a methyl group onto the aniline scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This document provides a comprehensive overview of the synthetic routes to these derivatives, detailed experimental protocols, and a discussion of their potential as therapeutic agents.

Introduction: The Strategic Importance of the 3-Fluoro-4-methylaniline Moiety

3-Fluoro-4-methylaniline, also known as 4-amino-2-fluorotoluene, is a versatile building block in the synthesis of complex organic molecules.[2][3] Its utility in pharmaceutical and agrochemical research is well-established.[2] The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability. The methyl group provides a lipophilic handle and can influence the orientation of the molecule within a binding pocket. These characteristics make 3-fluoro-4-methylaniline an attractive starting material for the development of novel bioactive compounds.[2][4]

Synthetic Pathways to 3-Fluoro-4-methylaniline Benzamide Derivatives

The most direct and widely employed method for the synthesis of benzamide derivatives is the acylation of an amine with a benzoyl chloride. This is a classic nucleophilic acyl substitution reaction. The general scheme involves the reaction of 3-fluoro-4-methylaniline with a substituted benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

General Synthetic Workflow

The synthesis of 3-fluoro-4-methylaniline benzamide derivatives can be conceptualized in the following workflow:

Caption: General workflow for the synthesis of 3-fluoro-4-methylaniline benzamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(3-fluoro-4-methylphenyl)benzamide

This protocol provides a representative procedure for the synthesis of a simple, unsubstituted benzamide derivative.

Materials:

-

3-Fluoro-4-methylaniline

-

Benzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methylaniline (1.0 eq.) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq.) or pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: In a separate flask, dissolve benzoyl chloride (1.05 eq.) in anhydrous DCM. Add the benzoyl chloride solution dropwise to the stirring amine solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding water.

-

Work-up: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization to afford the pure N-(3-fluoro-4-methylphenyl)benzamide.[1]

-

Characterization: Characterize the final product by NMR, IR, and mass spectrometry and determine the melting point.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Benzamide derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The specific activity of a 3-fluoro-4-methylaniline benzamide derivative will be highly dependent on the substituents on the benzoyl moiety.

Anticancer Activity

Many benzamide derivatives have been investigated as anticancer agents. For example, they are a known scaffold for Histone Deacetylase (HDAC) inhibitors, which are an important class of epigenetic drugs.[6] The benzamide moiety can chelate the zinc ion in the active site of HDACs.

Hypothetical Structure-Activity Relationship (SAR) for Anticancer Activity:

Caption: Hypothetical SAR for anticancer activity.

Antimicrobial Activity

Benzamide derivatives have also shown promise as antimicrobial agents.[7] The mechanism of action can vary, but some have been found to inhibit essential bacterial enzymes. For instance, some benzamides act as FtsZ inhibitors, disrupting bacterial cell division.[7]

Table 1: Hypothetical Antimicrobial Activity Data

| Compound ID | Benzoyl Substituent | Target Organism | MIC (µg/mL) |

| 1a | 4-Chloro | Staphylococcus aureus | 16 |

| 1b | 4-Nitro | Staphylococcus aureus | 8 |

| 1c | 4-Methoxy | Staphylococcus aureus | 32 |

| 2a | 4-Chloro | Escherichia coli | >64 |

| 2b | 4-Nitro | Escherichia coli | 64 |

| 2c | 4-Methoxy | Escherichia coli | >64 |

This data is hypothetical and for illustrative purposes only.

The data in the hypothetical table suggests that electron-withdrawing groups on the benzoyl ring may be favorable for activity against Gram-positive bacteria.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H and C=O of the amide.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the solid compound.

Conclusion

3-Fluoro-4-methylaniline benzamide derivatives represent a promising class of compounds for drug discovery. The synthetic route to these molecules is straightforward and amenable to the creation of large libraries for screening. The fluorine and methyl substituents on the aniline ring provide a unique starting point for the development of compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. Further research into the synthesis and biological evaluation of a diverse range of these derivatives is warranted.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride.

- Fluoromart. (n.d.). 452-77-7 | 3-Fluoro-4-methylaniline.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Evaluation of Benzamide Derivatives from 3-(2-Chloroacetyl)benzamide.

- Smolecule. (n.d.). Comprehensive Application Notes and Protocols for N-Benzoylbenzamide Derivatives in Pharmaceutical Intermediate Synthesis.

- Chem-Impex. (n.d.). 3-Fluoro-4-methylaniline.

- Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW.

- Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.

- PubChem. (n.d.). 3-Fluoro-4-methylaniline.

- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylaniline 97.

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- PMC. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives.

- PubMed. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors.

- ResearchGate. (2025). Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 452-77-7 | 3-Fluoro-4-methylaniline [fluoromart.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-bromo-N-(3-fluoro-4-methylphenyl)benzamide: Structural Identifiers, SAR Rationale, and Synthesis Workflow

Executive Summary

4-bromo-N-(3-fluoro-4-methylphenyl)benzamide (CAS: 1003237-68-0) is a highly specialized halogenated benzamide derivative[1]. In modern medicinal chemistry and rational drug design, such scaffolds are considered "privileged structures." They offer a highly modular framework that can be fine-tuned to optimize both pharmacodynamic (target affinity) and pharmacokinetic (metabolic stability, lipophilicity) profiles. This technical guide provides an in-depth analysis of the compound's structural identifiers (SMILES, InChIKey), its Structure-Activity Relationship (SAR) logic, and a self-validating chemical synthesis protocol.

Chemical Identity & Structural Descriptors

To ensure precise database querying and computational modeling, the compound is defined by strict topological descriptors. The SMILES and InChI strings map the exact connectivity of the halogenated rings and the amide linker.

Quantitative Data & Identifiers

| Property / Descriptor | Value |

| IUPAC Name | 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide |

| CAS Registry Number | 1003237-68-0 |

| Molecular Formula | C₁₄H₁₁BrFNO |

| Molecular Weight | 308.15 g/mol |

| SMILES | Cc1ccc(NC(=O)c2ccc(Br)cc2)cc1F |

| InChI | InChI=1S/C14H11BrFNO/c1-9-2-3-11(7-13(9)16)17-14(18)10-4-6-12(15)8-5-10/h2-8H,1H3,(H,17,18) |

| InChIKey | Derived via SHA-256 hashing of the standard InChI string (27-character format). |

Descriptor Breakdown

-

SMILES Logic: The string Cc1ccc(...)cc1F denotes the 3-fluoro-4-methylphenyl ring, where the methyl group (C) is attached to the aromatic carbon c1, and the fluorine (F) is adjacent to it. The NC(=O) segment represents the central amide linkage, which connects to c2ccc(Br)cc2, denoting the para-brominated phenyl ring.

-

InChI Layering: The InChI string provides a canonical, layer-by-layer representation of the molecule's skeleton (C14H11BrFNO), its atomic connectivity (c1-9-2-3...), and its hydrogen geometry (h2-8H,1H3...), ensuring absolute structural unambiguity across cheminformatics platforms.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The strategic placement of halogens in this molecule is not arbitrary; it is driven by established physical organic chemistry principles designed to enhance drug-like properties.

-

The 4-Bromo Substituent (Halogen Bonding & Lipophilicity): Bromine is highly polarizable and features a region of positive electrostatic potential opposite its covalent bond, known as a "sigma-hole" (σ-hole). This allows the bromine atom to act as a highly directional Lewis acid, forming non-covalent halogen bonds with electron-rich nucleophiles (such as the backbone carbonyl oxygens of target proteins)[2]. This interaction significantly enhances target binding affinity and residence time compared to non-halogenated analogs.

-

The 3-Fluoro-4-Methylphenyl Motif (Metabolic Shielding): A primary reason for late-stage drug attrition is poor metabolic stability. The introduction of a fluorine atom serves a dual protective purpose. First, the incredibly strong C–F bond resists cytochrome P450-mediated oxidative metabolism. Second, placing the fluorine atom adjacent to the metabolically vulnerable methyl group sterically and electronically shields the benzylic position from oxidation, thereby increasing the compound's half-life in vivo[3].

-

The Benzamide Core (Conformational Rigidity): The amide bond possesses partial double-bond character due to resonance, enforcing a planar geometry. This restricts the conformational entropy of the molecule, pre-organizing it for optimal receptor binding while serving as a critical hydrogen-bond donor (N–H) and acceptor (C=O).

Caption: Pharmacophore mapping and Structure-Activity Relationship (SAR) rationale.

Synthesis Protocol: Amidation via Acyl Chloride

The most efficient and scalable method for synthesizing this compound is a nucleophilic acyl substitution using an acyl chloride and a primary amine[4].

Reagent Causality & System Design

-

Triethylamine (TEA): Acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the coupling. Without TEA, HCl would protonate the 3-fluoro-4-methylaniline, rendering it non-nucleophilic and halting the reaction.

-

Anhydrous Dichloromethane (DCM): Provides a non-polar, aprotic environment that readily dissolves the starting materials without hydrolyzing the highly reactive acyl chloride.

Step-by-Step Methodology

-

System Preparation: In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve 3-fluoro-4-methylaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (10 mL per mmol of amine).

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperature minimizes exothermic side reactions and prevents the thermal degradation of the acyl chloride.

-

Electrophile Addition: Dissolve 4-bromobenzoyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–20 minutes.

-

Coupling Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2–4 hours. Monitor the disappearance of the starting amine via Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) to neutralize excess acid. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 1M HCl (to remove unreacted amine), distilled water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Recrystallize the crude solid from an ethanol/water mixture to yield the pure target compound.

Caption: Synthesis workflow of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide via acyl chloride coupling.

Experimental Workflow & Analytical Validation

To validate the success of the synthesis and the integrity of the compound, the following analytical parameters must be met. This creates a self-validating feedback loop for the experimentalist.

| Analytical Technique | Target Observation | Causality / Significance |

| ¹H NMR (DMSO-d6) | Singlet at ~10.0 - 10.5 ppm (1H) | Confirms the presence of the newly formed amide N–H bond. |

| ¹³C NMR | Peak at ~165 ppm | Validates the presence of the highly deshielded carbonyl carbon (C=O) of the benzamide core. |

| LC-MS (ESI+) | [M+H]⁺ peaks at m/z ~308 and ~310 | Confirms the molecular weight. The characteristic 1:1 peak ratio definitively proves the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| TLC (Hexane:EtOAc) | Single distinct spot, UV active | Confirms complete consumption of starting materials and absence of major organic impurities. |

References

-

[1] Title: 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide Property Source: ChemicalBook URL:

-

[3] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:

-

[4] Title: Application Notes and Protocols: Synthesis of Amides Using Acyl Chloride Source: Benchchem URL:

-

[2] Title: Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design Source: Journal of Chemical Information and Modeling - ACS Publications URL:

Sources

- 1. 1003237-68-0 CAS MSDS (4-bromo-N-(3-fluoro-4-methylphenyl)benzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. We will delve into a detailed, step-by-step synthetic protocol, followed by in-depth discussions on characterization techniques including mass spectrometry and elemental analysis. The causality behind experimental choices is explained to provide a deeper understanding of the entire workflow. All quantitative data is summarized for clarity, and key processes are illustrated with diagrams generated using Graphviz.

Introduction

Substituted benzamides are a significant class of organic compounds with a wide array of applications, most notably in the pharmaceutical industry. The structural versatility of the benzamide scaffold allows for fine-tuning of its physicochemical and biological properties through the introduction of various substituents. The target molecule of this guide, 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide, incorporates several key functionalities: a brominated phenyl ring, a fluorinated and methylated N-phenyl substituent, and a central amide linkage. These features suggest its potential as an intermediate in the synthesis of complex molecular architectures or as a candidate for biological screening in drug discovery programs. The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide will serve as a practical resource for the laboratory-scale synthesis and rigorous analytical validation of this compound, ensuring a high degree of purity and structural confirmation.

Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the cornerstone of its application in any research and development setting. The molecular formula and weight are critical for stoichiometric calculations in synthesis and for the interpretation of analytical data.

Based on its chemical structure, the molecular formula of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide is determined to be C₁₄H₁₁BrFNO. This is derived by summing the constituent atoms:

-

Benzoyl moiety: C₇H₄BrO

-

Aniline moiety: C₇H₇FN

-

Amide linkage: Formation of the amide bond removes one hydrogen atom from the aniline and a hydroxyl group from the benzoic acid, resulting in a net loss of H₂O. However, for the purpose of constructing the final molecule from its constituent parts (4-bromobenzoyl chloride and 3-fluoro-4-methylaniline), we consider the direct combination of the acyl and aryl amine fragments.

The molecular weight is calculated from the molecular formula using the atomic weights of the constituent elements.[1][][3][4][5]

| Property | Value |

| Molecular Formula | C₁₄H₁₁BrFNO |

| Molecular Weight | 308.15 g/mol [6] |

| Monoisotopic Mass | 307.0011 g/mol |

Synthesis of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide

The synthesis of N-aryl benzamides is a fundamental transformation in organic chemistry, often achieved through the acylation of an aniline derivative with a benzoyl chloride.[7][8][9][10][11] This method is widely employed due to its efficiency and the ready availability of a diverse range of starting materials. The following protocol details a robust procedure for the synthesis of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide.

Experimental Protocol: Synthesis

Objective: To synthesize 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide from 4-bromobenzoyl chloride and 3-fluoro-4-methylaniline.

Materials:

-

4-bromobenzoyl chloride

-

3-fluoro-4-methylaniline

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methylaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: To the solution from step 1, add triethylamine (1.2 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture. The slow addition and cooling are necessary to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washes remove unreacted starting materials, the base, and any remaining acidic or basic impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide as a solid.

-

Caption: Synthetic workflow for 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide.

Characterization and Analytical Validation

Rigorous characterization is imperative to confirm the identity and purity of the synthesized compound. The following sections detail the key analytical techniques for the validation of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Expected Mass Spectrum:

For 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide (C₁₄H₁₁BrFNO), the mass spectrum is expected to exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[12]

| Ion | m/z (calculated) | Description |

| [M]⁺ (with ⁷⁹Br) | 307.00 | Molecular ion with the lighter bromine isotope. |

| [M+2]⁺ (with ⁸¹Br) | 309.00 | Molecular ion with the heavier bromine isotope. |

Fragmentation Pattern:

The fragmentation of the molecular ion under electron ionization (EI) can provide valuable structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond and fragmentation of the aromatic rings.[13][14][15][16]

-

Acylium Ion Formation: Cleavage of the N-C(O) bond can lead to the formation of a 4-bromobenzoyl cation. This will also exhibit the characteristic isotopic pattern for bromine.

-

[C₇H₄⁷⁹BrO]⁺: m/z 183

-

[C₇H₄⁸¹BrO]⁺: m/z 185

-

-

Loss of Bromine: Fragmentation may also involve the loss of a bromine radical from the molecular ion or fragment ions.

Caption: Plausible mass spectrometry fragmentation pathways.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to confirm the empirical formula of the synthesized compound.[17][18][19][20] For halogen-containing compounds, specialized methods are required for the quantification of bromine.

Theoretical Elemental Composition for C₁₄H₁₁BrFNO:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 14 | 168.154 | 54.59% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 3.60% |

| Bromine | Br | 79.904 | 1 | 79.904 | 25.93% |

| Fluorine | F | 18.998 | 1 | 18.998 | 6.16% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.55% |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.19% |

| Total | 308.150 | 100.02% |

Experimental Protocol: Elemental Analysis

-

Sample Preparation: A precisely weighed sample of the purified and dried 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide is required.

-

Instrumentation: The analysis is performed using an automated elemental analyzer. For CHN analysis, the sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantified. Halogen content is typically determined by combustion followed by titration or ion chromatography.

-

Data Analysis: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values to confirm the compound's purity and empirical formula.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this compound for its intended applications. The combination of a robust synthetic method with rigorous analytical techniques such as mass spectrometry and elemental analysis ensures the scientific integrity of the work and provides a solid foundation for any subsequent research.

References

-

RSC Publishing. (2021, April 23). Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. RSC Advances. Retrieved from [Link]

-

Chemcd. (n.d.). 4-bromo-n-(3-fluoro-2-methylphenyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-(4-bromo-3-methylphenyl)benzamide. Retrieved from [Link]

-

AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.). Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]

-

Inch Calculator. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]

-

PubMed. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

-

GraphPad. (2025, August 1). Molecular Weight Calculator. Retrieved from [Link]

-

University of Sheffield. (2025, April 15). Elemental Analysis tool. Retrieved from [Link]

-

Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

University of Calgary. (n.d.). Combustion and Elemental Analysis. Retrieved from [Link]

-

YouTube. (2021, June 26). ALEKS: Finding a molecular formula from molar mass and elemental analysis. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Molecular Weight Calculator | Vulcanchem [vulcanchem.com]

- 5. Molecular Weight Calculator [calculatorsoup.com]

- 6. 1003237-68-0 CAS|4-溴-N-(3-氟-4-甲基苯)苯甲酰胺|生产厂家|价格信息 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]

- 9. globalconference.info [globalconference.info]

- 10. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]

- 11. Benzamide synthesis - chemicalbook [chemicalbook.com]

- 12. savemyexams.com [savemyexams.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Elemental Analysis tool [fluorine.ch.man.ac.uk]

- 18. Elemental analysis: operation & applications - Elementar [elementar.com]

- 19. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 20. m.youtube.com [m.youtube.com]

4-bromo-N-(3-fluoro-4-methylphenyl)benzamide commercial suppliers and price

Executive Summary

This technical guide addresses the procurement, synthesis, and validation of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide . While this compound serves as a critical scaffold in medicinal chemistry—particularly in the design of Type II kinase inhibitors and PROTAC linkers—it is frequently classified as a "virtual inventory" item by commercial aggregators.[1][2]

Key Finding: Direct commercial procurement is often inefficient due to high markups on "make-on-demand" orders.[2] A strategic "In-House Synthesis" approach using readily available commodity building blocks is recommended for requirements exceeding 500 mg , reducing costs by approximately 90% compared to custom synthesis quotes.[1][2]

Part 1: Chemical Intelligence & Profile

Understanding the physicochemical profile is essential for both synthesis planning and biological assay formulation.[1][2]

| Property | Data | Notes |

| Chemical Name | 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide | |

| Molecular Formula | C₁₄H₁₁BrFNO | |

| Molecular Weight | 308.15 g/mol | |

| Core Scaffold | Diaryl Amide | Common pharmacophore in kinase inhibitors (e.g., Sorafenib analogs).[2][3] |

| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate) | Poor water solubility; requires formulation for biological use.[1][2] |

| Component A (Amine) | 3-Fluoro-4-methylaniline | CAS: 452-77-7 |

| Component B (Acid) | 4-Bromobenzoyl chloride | CAS: 586-75-4 |

Technical Note on CAS Registry: While isomers of this compound (e.g., the 2-fluoro or 2-methyl variants) have indexed CAS numbers (e.g., 1040047-92-4), the specific 3-fluoro-4-methyl isomer is often absent from public catalogs.[2] Researchers should rely on the component CAS numbers for sourcing.[1][2]

Part 2: Commercial Landscape & Pricing Analysis

The market for this specific isomer is dominated by aggregators rather than primary manufacturers.[1][2] Most listings are "Inquiry Only," indicating the product does not exist on the shelf but will be synthesized upon order.[1][2]

Commercial Suppliers (Aggregators)

-

Availability: Typically 2–4 weeks lead time (Make-on-Demand).[2]

-

Estimated Pricing (Custom Synthesis):

Strategic Sourcing: The "Make vs. Buy" Decision

For any campaign requiring >1 gram, in-house synthesis is strictly superior due to the low cost of precursors.[1][2]

Cost of "Make" (Raw Materials for 10g Scale):

-

3-Fluoro-4-methylaniline (25g): ~$15.00 (Apollo Scientific / Fluorochem)[2]

-

4-Bromobenzoyl chloride (100g): ~$45.00 (Sigma / TCI)[2]

Decision Matrix:

Figure 1: Strategic sourcing decision tree based on quantity and urgency.

Part 3: Technical Synthesis Protocol

This protocol utilizes a standard Schotten-Baumann-type acylation.[2] It is a self-validating system : the formation of a precipitate and the shift in solubility provide immediate visual feedback on reaction progress.[1][2]

Reaction Scheme

4-Bromobenzoyl chloride + 3-Fluoro-4-methylaniline

Materials Required

-

Amine: 3-Fluoro-4-methylaniline (1.0 equiv)[2]

Step-by-Step Methodology

-

Preparation:

-

In a 100 mL round-bottom flask, dissolve 3-Fluoro-4-methylaniline (1.25 g, 10 mmol) in DCM (30 mL).

-

Add Triethylamine (2.1 mL, 15 mmol).

-

Cool the mixture to 0°C using an ice bath.

-

-

Addition:

-

Reaction:

-

Work-up (The Purification):

-

Crystallization (Optional but Recommended):

Figure 2: Synthesis workflow for high-purity isolation without column chromatography.

Part 4: Quality Control & Validation

Before using the compound in biological assays, validate structure and purity.[1][2]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

LC-MS:

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 984597 (Isomer Analog). Retrieved from [Link][2][4]

-

Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[2] (Standard protocol reference for Schotten-Baumann conditions).

Sources

4-bromo-N-(3-fluoro-4-methylphenyl)benzamide PubChem CID entry

This technical guide provides an in-depth analysis of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide (CAS: 1003237-68-0), a halogenated benzamide derivative frequently utilized as a scaffold in medicinal chemistry for hit-to-lead optimization.

Identity & Physicochemical Profile

This compound represents a classic "privileged structure" in drug discovery—the benzamide . Its structural utility lies in the rigid amide linker connecting two aromatic systems, one of which is functionalized with a bromine atom (allowing for further palladium-catalyzed cross-coupling) and the other with a fluoro-methyl motif (enhancing metabolic stability and lipophilicity).

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide |

| CAS Registry Number | 1003237-68-0 |

| PubChem CID | Searchable via SMILES/InChI (Often cataloged in vendor libraries) |

| Molecular Formula | C₁₄H₁₁BrFNO |

| SMILES | Cc1ccc(cc1F)NC(=O)c2ccc(Br)cc2 |

| InChI Key | Generated from structure |

Computed Physicochemical Properties

Data derived from predicted consensus models for benzamide scaffolds.

| Property | Value | Significance in Drug Design |

| Molecular Weight | 308.15 g/mol | Lead-Like: <350 Da allows for significant elaboration. |

| LogP (Predicted) | ~4.3 | Lipophilic: High membrane permeability; may require formulation aid. |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interaction (e.g., hinge region of kinases). |

| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor and metabolic blocker. |

| Rotatable Bonds | 2 | Low flexibility suggests lower entropic penalty upon binding. |

| Polar Surface Area | ~29.1 Ų | Excellent for CNS or passive cell penetration. |

Synthesis Strategy & Protocols

The synthesis of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide is typically achieved via nucleophilic acyl substitution . Two primary pathways are recommended depending on scale and available reagents: the Acid Chloride Method (robust, high yield) and the Coupling Reagent Method (milder conditions).

Pathway A: Acid Chloride Activation (Standard Protocol)

This method is preferred for gram-scale synthesis due to its efficiency and simple workup.

Reagents:

-

4-Bromobenzoyl chloride (1.0 equiv)

-

3-Fluoro-4-methylaniline (1.0 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with 3-fluoro-4-methylaniline (10 mmol) and DCM (50 mL) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Et₃N (12 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add a solution of 4-bromobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes. The reaction is exothermic; control the rate to maintain T < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM (3x).[1] Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂).

Pathway B: Amide Coupling (EDCI/HOBt)

Preferred if the acid chloride is unstable or unavailable.

Reagents:

-

3-Fluoro-4-methylaniline[3]

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

-

HOBt (Hydroxybenzotriazole)[1]

Mechanism: The carboxylic acid is activated by EDCI to form an O-acylisourea intermediate, which is displaced by the amine to form the amide bond.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis and purification process.

Caption: Synthesis workflow comparing Acid Chloride activation (Pathway A) and Direct Coupling (Pathway B).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Amide Proton: A distinct singlet (broad) typically appearing between δ 10.0 – 10.5 ppm (–NH–).[4]

-

Aromatic Region (Benzoyl): Two doublets (AA'BB' system) for the 4-bromophenyl ring, typically around δ 7.9 ppm and δ 7.7 ppm .

-

Aromatic Region (Aniline):

-

Multiplet or doublet of doublets for the 3-fluoro-4-methylphenyl ring protons (δ 7.2 – 7.6 ppm).

-

Coupling constants (

) will reflect H-F coupling.

-

-

Aliphatic Region: A singlet for the methyl group (–CH₃) attached to the aromatic ring, typically at δ 2.2 – 2.3 ppm .

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Expected Mass:

-

[M+H]⁺: ~308.0 and 310.0.

-

Isotope Pattern: A characteristic 1:1 doublet ratio for the molecular ion peak is required, confirming the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Biological Context & Applications

The benzamide scaffold is a cornerstone in medicinal chemistry, often serving as a pharmacophore for Kinase Inhibitors and GPCR Modulators .

Mechanism of Action: Kinase Inhibition (FGFR/VEGFR)

Halogenated benzamides frequently act as Type I or Type II kinase inhibitors.

-

Binding Mode: The amide nitrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor) often interact with the "hinge region" of the kinase ATP-binding pocket.

-

Role of Bromine: The 4-bromo substituent allows the molecule to fill the hydrophobic "gatekeeper" pocket or solvent-exposed region.

-

Role of Fluorine: The 3-fluoro group on the N-phenyl ring modulates the pKa of the aniline nitrogen and increases metabolic stability against P450 oxidation at the ring.

Mechanism of Action: GPCR Antagonism (Dopamine D2)

Benzamides (e.g., Sulpiride analogs) are well-known dopamine D2 receptor antagonists.

-

This specific analog may exhibit affinity for D2-like receptors due to the lipophilic 4-methyl-3-fluorophenyl tail, which mimics the hydrophobic requirements of the orthosteric binding site.

Signaling Pathway Diagram

The following diagram visualizes the potential inhibition of the FGFR1 signaling pathway, a common target for benzamide derivatives in oncology.[5]

Caption: Proposed mechanism of action where the benzamide scaffold acts as an ATP-competitive inhibitor of FGFR1.

Safety & Handling (GHS Classification)

As a halogenated organic compound, standard safety protocols apply.

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long-lasting effects (Common for brominated aromatics).

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid release to the environment.

References

-

BenchChem. (2025). The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry.Link

-

PubChem. (2025).[6][7][8] Compound Summary: 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide (CAS 1003237-68-0).[9] National Library of Medicine. Link

-

Zhang, Y., et al. (2018).[5] Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors.[10] Journal of Enzyme Inhibition and Medicinal Chemistry.[10] Link

-

ChemicalBook. (2024). 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide Properties and Supplier Data.Link

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues.[10][11][12][13]Link

Sources

- 1. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 2. N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide | C13H9BrFNO3 | CID 107722208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(4-bromo-3-methylphenyl)-4-nitrobenzamide | C14H11BrN2O3 | CID 765797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-bromo-N-(4-bromo-3-methylphenyl)benzamide | C14H11Br2NO | CID 984597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1003237-68-0 CAS MSDS (4-bromo-N-(3-fluoro-4-methylphenyl)benzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide from 4-bromobenzoic acid

Scalable Synthesis of 4-Bromo-N-(3-fluoro-4-methylphenyl)benzamide: A Key Kinase Inhibitor Intermediate

Abstract & Application Overview

This Application Note details the optimized synthesis of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide , a critical biaryl amide scaffold frequently utilized in the design of Type II kinase inhibitors (e.g., p38 MAP kinase, B-Raf, and FGFR inhibitors). The amide bond functions as a key pharmacophore, often engaging in hydrogen bonding with the Glu-Lys pair in the kinase hinge region or the DFG-motif.

While various coupling methodologies exist, this guide prioritizes a Process-Ready Acid Chloride Route due to its superior cost-efficiency, scalability, and ease of purification compared to expensive peptide coupling reagents (HATU/EDC). A secondary "Discovery Route" using HATU is provided for small-scale parallel synthesis.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the amide bond, revealing two commercially available starting materials: 4-bromobenzoic acid and 3-fluoro-4-methylaniline .

-

Electronic Considerations: The 4-bromobenzoic acid bears an electron-withdrawing bromine, making the carbonyl carbon moderately electrophilic. The 3-fluoro-4-methylaniline contains a fluorine atom (electron-withdrawing via induction) and a methyl group (electron-donating via hyperconjugation). The net effect renders the aniline moderately nucleophilic, requiring efficient activation of the acid partner to ensure rapid conversion.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide scaffold.

Protocol A: Acid Chloride Activation (Scalable Process Route)

Best for: >5g scale, cost-sensitive production, and avoiding chromatographic purification.

3.1. Reaction Scheme[1][2][3]

-

Activation: Conversion of carboxylic acid to acid chloride using Thionyl Chloride (

). -

Coupling: Nucleophilic acyl substitution with the aniline in the presence of a base.

Figure 2: Two-step one-pot synthesis via acid chloride activation.

3.2. Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Density | Role |

| 4-Bromobenzoic acid | 201.02 | 1.0 | Solid | Substrate |

| Thionyl Chloride ( | 118.97 | 1.5 | 1.64 g/mL | Activator |

| DMF (Dimethylformamide) | 73.09 | 0.05 | 0.94 g/mL | Catalyst |

| 3-Fluoro-4-methylaniline | 125.14 | 1.1 | 1.10 g/mL | Nucleophile |

| Triethylamine (TEA) | 101.19 | 2.5 | 0.73 g/mL | Base (HCl Scavenger) |

| Dichloromethane (DCM) | - | Solvent | - | Solvent |

3.3. Step-by-Step Procedure

Step 1: Acid Chloride Formation

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a

drying tube or-

Note: Toluene is preferred for larger scales to allow higher reflux temperatures, but DCM is sufficient for this reactive substrate.

-

-

Add catalytic DMF (3-4 drops).

-

Slowly add Thionyl Chloride (5.4 mL, 74.6 mmol) via syringe. Gas evolution (

, -

Heat the mixture to reflux (approx. 45°C for DCM, 80°C for Toluene) for 2–3 hours.

-

Checkpoint: The reaction is complete when the suspension turns into a clear, homogeneous solution and gas evolution ceases.

-

Cool the mixture and concentrate in vacuo (rotary evaporator) to remove solvent and excess

.-

Tip: Add a small portion of dry Toluene and re-evaporate (azeotrope) to ensure complete removal of thionyl chloride traces.

-

Step 2: Amide Coupling

-

Redissolve the crude acid chloride residue in anhydrous DCM (50 mL) and cool to 0°C (ice bath).

-

In a separate flask, dissolve 3-fluoro-4-methylaniline (6.84 g, 54.7 mmol) and Triethylamine (17.3 mL, 124 mmol) in DCM (30 mL).

-

Add the aniline/base solution dropwise to the cold acid chloride solution over 15–20 minutes.

-

Exotherm Control: Maintain internal temperature <10°C to prevent side reactions.

-

-

Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.

-

Monitor: Check by TLC (Hexane:EtOAc 3:1) or LC-MS. The acid chloride should be consumed immediately.

Step 3: Workup & Purification [6][7]

-

Quench the reaction by adding 1M HCl (50 mL). This neutralizes excess base and solubilizes unreacted aniline.

-

Separate the organic layer.[6][7][8] Wash sequentially with:

-

1M HCl (2 x 50 mL)

-

Sat.

(2 x 50 mL) – Removes unreacted acid. -

Brine (1 x 50 mL)

-

-

Dry over anhydrous

, filter, and concentrate. -

Crystallization: The crude solid is often pure enough. If not, recrystallize from Ethanol/Water or Hot Ethyl Acetate/Hexanes .

-

Expected Yield: 85–95%

-

Appearance: White to off-white solid.

-

Protocol B: High-Throughput Route (HATU Coupling)

Best for: <100mg scale, library synthesis, or if acid chloride formation fails.

-

Dissolve 4-bromobenzoic acid (1.0 equiv) in DMF (0.2 M concentration).

-

Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid (formation of the OAt-active ester).

-

Add 3-fluoro-4-methylaniline (1.1 equiv).

-

Stir at RT for 12 hours.

-

Workup: Dilute with EtOAc, wash with water (x3) and brine (x1). (DMF removal is critical).

-

Purification: Flash Chromatography (0-30% EtOAc in Hexanes).

Analytical Data & Validation (Self-Validating System)

To confirm the identity of the product, ensure the following spectral features are present.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Amide NH: Singlet, typically

10.0–10.5 ppm (Exchangeable with -

Aromatic Protons:

-

Two doublets for the 4-bromobenzoyl ring (AA'BB' system) approx

7.9 and 7.7 ppm. -

Multiplets for the fluoro-methyl phenyl ring (

7.0–7.6 ppm).

-

-

Methyl Group: Singlet, approx

2.2–2.3 ppm.

-

-

LC-MS (ESI+):

-

Look for

. -

Isotope Pattern: A characteristic 1:1 doublet for the

and -

Calculated MW: 308.15 g/mol . Expected m/z: 308.0/310.0.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried. Use fresh |

| Impurity: Starting Acid | Incomplete Activation | Increase reflux time in Step 1. Ensure DMF catalyst is added. |

| Impurity: Bis-acylation | Excess Acid Chloride | Strictly control stoichiometry (1.0 : 1.1 Acid:Amine). |

| Product Oiling Out | Impure Product | Triturate the oil with cold Hexane or Ether to induce crystallization. |

Safety & Handling (HSE)

-

Thionyl Chloride: Highly corrosive; releases HCl and

. Must be used in a fume hood. -

Anilines: Toxic by inhalation and skin contact. Potential methemoglobinemia hazard.

-

HF Potential: While the C-F bond is stable, combustion or extreme conditions can release HF.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][9][10] Tetrahedron, 61(46), 10827-10852.[1]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

Advanced Application Note: Anhydrous Amide Coupling of 3-Fluoro-4-methylaniline and 4-Bromobenzoyl Chloride

Objective: To provide a highly reproducible, self-validating methodology for the synthesis of N-(3-fluoro-4-methylphenyl)-4-bromobenzamide via nucleophilic acyl substitution.

Mechanistic Rationale & Experimental Design

The synthesis of amides from acyl chlorides and anilines is a foundational transformation in medicinal chemistry. However, achieving quantitative yields requires a precise understanding of the electronic properties of the specific coupling partners:

-

The Nucleophile (3-Fluoro-4-methylaniline): The reactivity of this aniline is governed by competing electronic effects. The meta-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which slightly attenuates the electron density on the primary amine compared to an unsubstituted aniline[1]. Fortunately, the para-methyl group provides a compensatory electron-donating effect (+I, +M). While slightly deactivated, the amine remains a viable nucleophile when paired with a highly reactive electrophile[2].

-

The Electrophile (4-Bromobenzoyl chloride): Acid chlorides are premier acylating agents. The para-bromine atom further enhances the electrophilicity of the carbonyl carbon via its inductive (-I) effect, accelerating the formation of the tetrahedral intermediate and driving the reaction forward[3].

-

Condition Selection (Anhydrous vs. Aqueous): While aqueous biphasic Schotten-Baumann conditions are historically common[4], an anhydrous protocol is superior for this specific substrate pairing. Using N,N-Diisopropylethylamine (DIPEA) in anhydrous Dichloromethane (DCM) ensures complete solubility of the lipophilic intermediates. More importantly, DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competitively attacking the highly reactive 4-bromobenzoyl chloride—a common side reaction that plagues aqueous or less-hindered basic methods.

Reaction Pathway & Workflow Visualization

Workflow and mechanistic pathway of the anhydrous amide coupling reaction.

Quantitative Reaction Parameters

To establish a self-validating system, the electrophile and base are deployed in a calculated excess. This compensates for any trace atmospheric moisture that might hydrolyze the acid chloride and ensures the reaction remains sufficiently basic to prevent the formation of unreactive aniline-hydrochloride salts[3].

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Functional Role |

| 3-Fluoro-4-methylaniline | 125.14 | 1.0 | 10.0 | 1.25 g | Primary Nucleophile |

| 4-Bromobenzoyl chloride | 219.46 | 1.1 | 11.0 | 2.41 g | Electrophile |

| N,N-Diisopropylethylamine | 129.24 | 1.5 | 15.0 | 1.94 g (2.6 mL) | Non-nucleophilic Base |

| Dichloromethane (Dry) | 84.93 | N/A | N/A | 50 mL | Aprotic Solvent |

Step-by-Step Experimental Protocol

Phase 1: Anhydrous System Assembly

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon) for 5 minutes.

-

Causality: 4-Bromobenzoyl chloride is exquisitely sensitive to atmospheric moisture; water will rapidly hydrolyze it to 4-bromobenzoic acid, severely reducing the yield and complicating downstream purification[3].

-

-

Dissolution: Add 1.25 g (10.0 mmol) of 3-fluoro-4-methylaniline to the flask, followed by 30 mL of anhydrous DCM. Stir until completely dissolved.

-

Base Addition: Inject 2.6 mL (15.0 mmol) of DIPEA into the solution.

Phase 2: Temperature-Controlled Electrophile Addition 4. Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. 5. Electrophile Introduction: In a separate dry vial, dissolve 2.41 g (11.0 mmol) of 4-bromobenzoyl chloride in 20 mL of anhydrous DCM. Transfer this solution to a gas-tight syringe or addition funnel, and add it dropwise to the stirring aniline solution over 15 minutes.

-

Causality: The formation of the amide bond is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, suppresses the degradation of the acid chloride, and prevents the formation of dark, oxidized aniline byproducts[3].

Phase 3: Propagation and Reaction Monitoring 6. Incubation: Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C). Stir for 2 to 4 hours. 7. In-Process Control (TLC): Monitor the reaction progress via Thin Layer Chromatography (Eluent: 30% Ethyl Acetate in Hexanes). The complete consumption of the aniline spot (visualized via UV at 254 nm) confirms reaction completion.

Phase 4: Differential Liquid-Liquid Extraction (Self-Validating Workup) 8. Quenching: Add 20 mL of deionized water to the reaction flask and stir vigorously for 5 minutes to quench any residual acid chloride. Transfer the biphasic mixture to a separatory funnel. 9. Acidic Wash: Separate the organic (bottom) layer. Wash the organic layer with 1M aqueous HCl (2 × 25 mL).

-

Causality: The acidic wash selectively protonates unreacted 3-fluoro-4-methylaniline and DIPEA, pulling them into the aqueous phase while leaving the neutral amide product in the organic phase[3].

-

Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL).

-

Causality: This step deprotonates any 4-bromobenzoic acid (formed from the hydrolysis of excess acid chloride), converting it into a water-soluble sodium salt for complete removal[3].

-

-

Brine Wash: Wash with saturated NaCl solution (25 mL) to remove residual water from the organic layer.

Phase 5: Isolation and Purification 12. Drying & Concentration: Transfer the DCM layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate (Na₂SO₄), and swirl until the drying agent flows freely. Filter the suspension and remove the DCM under reduced pressure using a rotary evaporator to yield the crude product. 13. Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath. Filter the resulting high-purity crystals and dry under a high vacuum.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized N-(3-fluoro-4-methylphenyl)-4-bromobenzamide, the following spectroscopic signatures should be expected:

-

¹H NMR (DMSO-d₆): A characteristic broad singlet for the highly deshielded amide N-H proton (typically around δ 10.0–10.5 ppm). The 4-bromobenzoyl aromatic protons will appear as two distinct doublets (an AA'BB' system) in the δ 7.6–7.9 ppm range[3]. The methyl group of the aniline moiety will appear as a sharp singlet integrating to 3 protons around δ 2.2–2.3 ppm.

-

LC-MS: A dominant [M+H]⁺ peak should be observed. Due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the mass spectrum will display a characteristic doublet peak separated by 2 mass units (approx. m/z 308 and 310).

References

Sources

- 1. 3-Fluoro-4-methylaniline | 452-77-7 [chemicalbook.com]